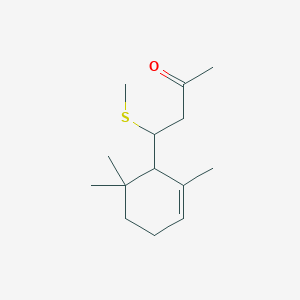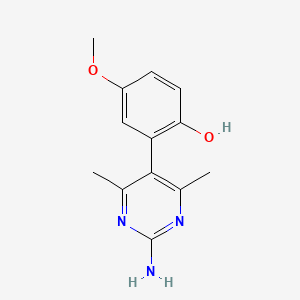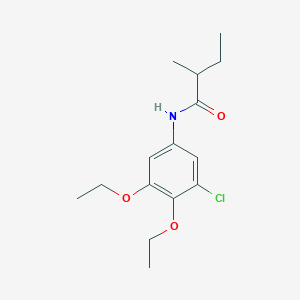![molecular formula C28H22ClNO4 B14363379 2-[2-(Naphthalen-1-yl)prop-1-en-1-yl]-1-phenylquinolin-1-ium perchlorate CAS No. 90328-34-0](/img/structure/B14363379.png)
2-[2-(Naphthalen-1-yl)prop-1-en-1-yl]-1-phenylquinolin-1-ium perchlorate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-(Naphthalen-1-yl)prop-1-en-1-yl]-1-phenylquinolin-1-ium perchlorate is a complex organic compound that features a quinoline core with naphthalene and phenyl substituents
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Naphthalen-1-yl)prop-1-en-1-yl]-1-phenylquinolin-1-ium perchlorate typically involves multi-step organic reactions. One common method includes the formation of a carbanion from 2-acetyl naphthalene in the presence of a base, followed by nucleophilic attack on the carbonyl carbon of an aldehyde, leading to the formation of a chalcone intermediate . This intermediate can then undergo further reactions to form the final quinoline structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-[2-(Naphthalen-1-yl)prop-1-en-1-yl]-1-phenylquinolin-1-ium perchlorate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.
Aplicaciones Científicas De Investigación
2-[2-(Naphthalen-1-yl)prop-1-en-1-yl]-1-phenylquinolin-1-ium perchlorate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It can be used in biochemical assays to study enzyme interactions and cellular processes.
Industry: It may be used in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-[2-(Naphthalen-1-yl)prop-1-en-1-yl]-1-phenylquinolin-1-ium perchlorate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, influencing biochemical pathways and cellular functions. The exact pathways and targets can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Isopropenyl-4a,8-dimethyl-1,2,3,4,4a,5,6,7-octahydronaphthalene
- (2E)-3-[4-(Dimethylamino)phenyl]-1-(naphthalen-1-yl)prop-2-en-1-one
Uniqueness
2-[2-(Naphthalen-1-yl)prop-1-en-1-yl]-1-phenylquinolin-1-ium perchlorate stands out due to its unique combination of naphthalene, phenyl, and quinoline moieties. This structure provides distinct electronic and steric properties, making it valuable for specific scientific and industrial applications.
Propiedades
Número CAS |
90328-34-0 |
|---|---|
Fórmula molecular |
C28H22ClNO4 |
Peso molecular |
471.9 g/mol |
Nombre IUPAC |
2-(2-naphthalen-1-ylprop-1-enyl)-1-phenylquinolin-1-ium;perchlorate |
InChI |
InChI=1S/C28H22N.ClHO4/c1-21(26-16-9-12-22-10-5-7-15-27(22)26)20-25-19-18-23-11-6-8-17-28(23)29(25)24-13-3-2-4-14-24;2-1(3,4)5/h2-20H,1H3;(H,2,3,4,5)/q+1;/p-1 |
Clave InChI |
ZYCBXMSWFWDSFA-UHFFFAOYSA-M |
SMILES canónico |
CC(=CC1=[N+](C2=CC=CC=C2C=C1)C3=CC=CC=C3)C4=CC=CC5=CC=CC=C54.[O-]Cl(=O)(=O)=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


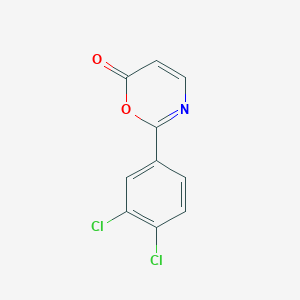
![N~1~,N~4~-Bis[(dimethylamino)methyl]butanediamide](/img/structure/B14363300.png)
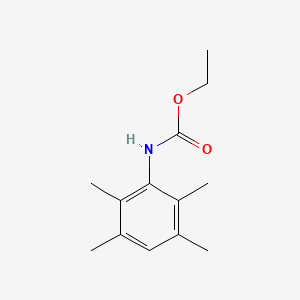
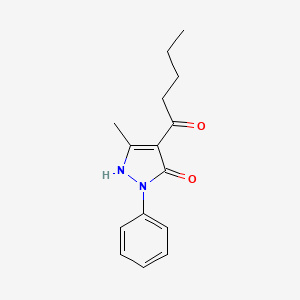
![1-{3-Methoxy-4-[(oxan-2-yl)oxy]phenyl}ethane-1,2-diol](/img/structure/B14363327.png)
![1-[Cyclopropyl(phenyl)methyl]piperidine](/img/structure/B14363328.png)
![1-Dodecanamine, N-[2-[2-(2-butoxyethoxy)ethoxy]ethyl]-](/img/structure/B14363333.png)
![1,1'-[Hexane-1,6-diylbis(oxy)]di(cyclohex-1-ene)](/img/structure/B14363336.png)

![5,5'-Bis[(2,4-dinitrophenyl)sulfanyl]-2,2'-bi-1,3,4-thiadiazole](/img/structure/B14363351.png)
![1-(1-Azaspiro[5.5]undec-7-en-1-yl)ethan-1-one](/img/structure/B14363370.png)
